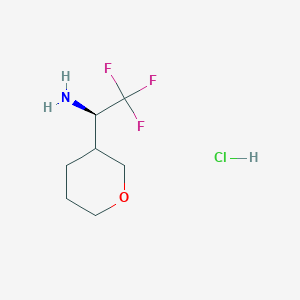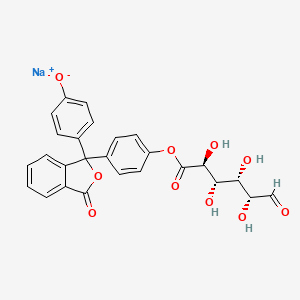
decanoyl-Arg-Arg-Leu-Leu-AcCl.TFA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Decanoyl-Arg-Arg-Leu-Leu-chloromethylketone trifluoroacetate is a peptide-based compound known for its role as an irreversible inhibitor of cysteine and serine proteases. This compound is particularly significant in the field of biochemistry and molecular biology due to its ability to inhibit specific proteases, making it a valuable tool in various research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of decanoyl-Arg-Arg-Leu-Leu-chloromethylketone trifluoroacetate typically involves the solid-phase peptide synthesis (SPPS) method. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Coupling: The amino acids are coupled to the resin using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
In an industrial setting, the production of decanoyl-Arg-Arg-Leu-Leu-chloromethylketone trifluoroacetate involves large-scale SPPS with automated peptide synthesizers. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for research and commercial use .
Chemical Reactions Analysis
Types of Reactions
Decanoyl-Arg-Arg-Leu-Leu-chloromethylketone trifluoroacetate undergoes several types of chemical reactions, including:
Substitution Reactions: The chloromethylketone group can participate in nucleophilic substitution reactions.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of peptide bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols. The reaction typically occurs under mild conditions.
Hydrolysis: Acidic hydrolysis uses hydrochloric acid (HCl), while basic hydrolysis uses sodium hydroxide (NaOH).
Major Products Formed
Substitution Reactions: The major products are substituted peptides where the chloromethyl group is replaced by the nucleophile.
Hydrolysis: The major products are the individual amino acids or smaller peptide fragments.
Scientific Research Applications
Decanoyl-Arg-Arg-Leu-Leu-chloromethylketone trifluoroacetate has a wide range of scientific research applications, including:
Biochemistry: Used as an inhibitor to study the function of cysteine and serine proteases.
Molecular Biology: Employed in the investigation of protein processing and maturation.
Medicine: Potential therapeutic applications in antiviral research, particularly against flaviviruses such as Zika virus and Dengue virus.
Industry: Utilized in the development of protease inhibitors for various industrial processes
Mechanism of Action
The compound exerts its effects by irreversibly inhibiting cysteine and serine proteases. It binds covalently to the active site of the enzyme, preventing substrate access and subsequent catalysis. This inhibition disrupts the normal function of the protease, leading to a decrease in proteolytic activity. The molecular targets include enzymes such as furin and other proprotein convertases, which play crucial roles in protein processing and maturation .
Comparison with Similar Compounds
Similar Compounds
Decanoyl-Arg-Val-Lys-Arg-chloromethylketone: Another peptide-based chloromethylketone inhibitor with similar protease inhibition properties.
Decanoyl-Arg-Val-Arg-Lys-chloromethylketone: A related compound with a different amino acid sequence but similar inhibitory activity.
Uniqueness
Decanoyl-Arg-Arg-Leu-Leu-chloromethylketone trifluoroacetate is unique due to its specific amino acid sequence, which provides distinct binding affinity and selectivity for certain proteases. This specificity makes it a valuable tool for targeted inhibition studies and therapeutic applications .
Properties
Molecular Formula |
C38H68ClF3N10O8 |
|---|---|
Molecular Weight |
885.5 g/mol |
IUPAC Name |
N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(4S)-1-chloro-6-methyl-2,3-dioxoheptan-4-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]decanamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C36H67ClN10O6.C2HF3O2/c1-6-7-8-9-10-11-12-17-30(49)44-25(15-13-18-42-35(38)39)32(51)45-26(16-14-19-43-36(40)41)33(52)47-28(21-24(4)5)34(53)46-27(20-23(2)3)31(50)29(48)22-37;3-2(4,5)1(6)7/h23-28H,6-22H2,1-5H3,(H,44,49)(H,45,51)(H,46,53)(H,47,52)(H4,38,39,42)(H4,40,41,43);(H,6,7)/t25-,26-,27-,28-;/m0./s1 |
InChI Key |
PLQVPRRTVRVHHC-ZLYCMTQRSA-N |
Isomeric SMILES |
CCCCCCCCCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)C(=O)CCl.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CCCCCCCCCC(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)C(=O)CCl.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



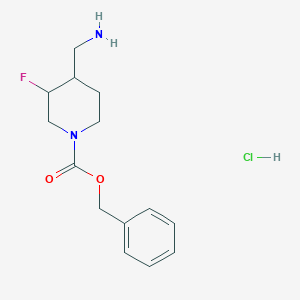

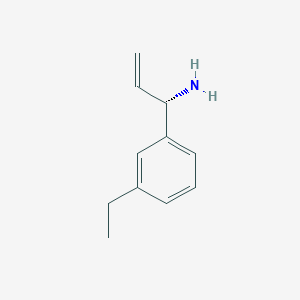
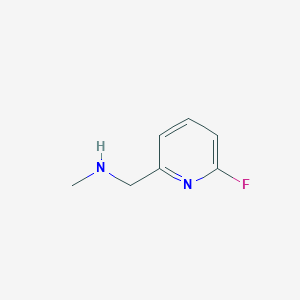
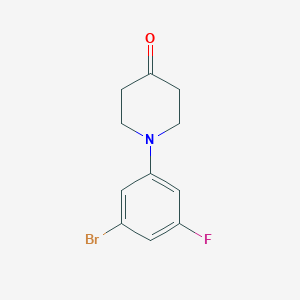
![6-Chloro-8-fluoro-2-methyl-[1,2,4]triazolo[4,3-A]pyridin-3(2H)-one](/img/structure/B13040915.png)
![6-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine hcl](/img/structure/B13040919.png)
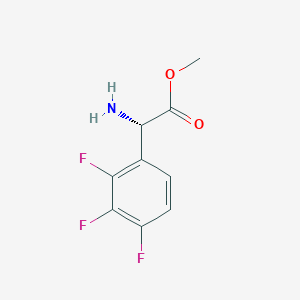
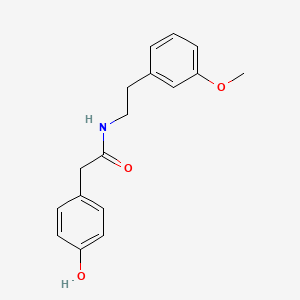
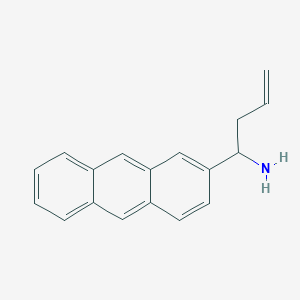
![7-Bromo-3-(methoxymethyl)isoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B13040941.png)
